2-(2-Aminoethyl)-6-phenyl-4,5-dihydro-3(2H)-pyridazinone hydrochloride
Overview
Description
2-(2-Aminoethyl)-6-phenyl-4,5-dihydro-3(2H)-pyridazinone hydrochloride is a heterocyclic compound with significant potential in various scientific fields. This compound features a pyridazinone core, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminoethyl)-6-phenyl-4,5-dihydro-3(2H)-pyridazinone hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of phenylhydrazine with ethyl acetoacetate to form the intermediate hydrazone, which then undergoes cyclization in the presence of a base to yield the pyridazinone core. The aminoethyl side chain is introduced through nucleophilic substitution reactions, followed by hydrochloride salt formation to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be considered to improve efficiency and scalability. Key factors in industrial production include the selection of suitable solvents, catalysts, and purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-(2-Aminoethyl)-6-phenyl-4,5-dihydro-3(2H)-pyridazinone hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can modify the pyridazinone ring or the aminoethyl side chain.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the pyridazinone core or the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potential biological activities.
Scientific Research Applications
2-(2-Aminoethyl)-6-phenyl-4,5-dihydro-3(2H)-pyridazinone hydrochloride has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: It shows promise in the development of new pharmaceuticals, particularly for its anti-inflammatory, analgesic, and anticancer properties.
Industry: The compound can be used in the development of agrochemicals, dyes, and other functional materials.
Mechanism of Action
The mechanism of action of 2-(2-Aminoethyl)-6-phenyl-4,5-dihydro-3(2H)-pyridazinone hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can trigger various cellular pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(2-Aminoethyl)-3(2H)-pyridazinone: Lacks the phenyl group, which may affect its biological activity and solubility.
6-Phenyl-4,5-dihydro-3(2H)-pyridazinone: Lacks the aminoethyl side chain, potentially altering its pharmacokinetic properties.
2-(2-Aminoethyl)-6-methyl-4,5-dihydro-3(2H)-pyridazinone: The methyl group may influence its reactivity and biological activity.
Uniqueness
2-(2-Aminoethyl)-6-phenyl-4,5-dihydro-3(2H)-pyridazinone hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the aminoethyl side chain and the phenyl group enhances its potential as a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-(2-aminoethyl)-6-phenyl-4,5-dihydropyridazin-3-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O.ClH/c13-8-9-15-12(16)7-6-11(14-15)10-4-2-1-3-5-10;/h1-5H,6-9,13H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKGGTFZYFKCLOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(N=C1C2=CC=CC=C2)CCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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